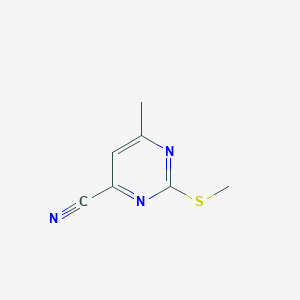

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-methylsulfanylpyrimidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYXVIQAYWNBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-4,6-dimethylpyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like aceton

Biological Activity

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is a heterocyclic compound with significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₈N₂S and features a pyrimidine ring substituted at the 2-position with a methylsulfanyl group and at the 4-position with a carbonitrile group. Its melting point is approximately 65-66 °C, and it appears as a yellow crystalline solid.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound demonstrates effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies have shown that it can inhibit cancer cell proliferation, making it a candidate for further development in cancer therapies. Its mechanism may involve microtubule depolymerization, which is crucial for cancer cell division .

- Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating biological pathways that could lead to therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to bind to active sites on molecular targets such as enzymes. The electron-withdrawing nature of the carbonitrile group enhances its binding affinity, while the nucleophilic character of the methylsulfanyl group may facilitate interactions with biological molecules.

Antiproliferative Effects

In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 | 9.0 | Microtubule depolymerization |

| HeLa | 15.5 | Induction of apoptosis |

| A549 (Lung) | 12.0 | Cell cycle arrest |

These results indicate that this compound exhibits potent anticancer activity across multiple cell lines, with varying mechanisms contributing to its efficacy .

Case Studies

Several case studies highlight the compound's therapeutic potential:

- Xenograft Studies : In vivo studies using MDA-MB-435 xenograft models demonstrated significant tumor reduction when treated with the compound at doses of 75 mg/kg three times a week. The treatment resulted in moderate weight loss but showed statistically significant antitumor effects compared to controls .

- Microtubule Dynamics : Further investigations into microtubule dynamics revealed that at a concentration of 10 µM, the compound caused over 50% microtubule depolymerization in treated cells, indicating its potential as a chemotherapeutic agent targeting cellular structural integrity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons with structurally similar compounds are essential. The following table outlines some notable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | Contains an amino group at position 4 | Enhanced solubility and different biological activity |

| 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | Chlorine substitution at position 4 | Increased reactivity due to electronegative chlorine |

| 5-Amino-2-methylthio-pyrimidine-4-carbonitrile | Amino group at position 5 | Different pharmacological profile, potential anti-inflammatory effects |

The specific substitution pattern in this compound influences its reactivity and biological activity compared to these similar compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of 6-methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile derivatives as effective inhibitors of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), which plays a crucial role in the ERK/MAPK signaling pathway associated with cancer cell proliferation. These compounds exhibit a higher selectivity and lower cardiotoxicity compared to existing SHP2 antagonists such as SHP099 and RMC-4550, making them promising candidates for cancer therapy .

Pharmacological Properties:

The compound has shown potential as an antimicrobial agent, with derivatives exhibiting activity against various bacterial strains. The structural modifications of the pyrimidine ring can enhance its bioactivity, making it suitable for further development into therapeutic agents for infectious diseases .

Agricultural Applications

This compound is also explored for its utility in agrochemicals, particularly as a pesticide intermediate. Its derivatives can be synthesized to create compounds that target specific pests while minimizing environmental impact. The ability to modify the functional groups on the pyrimidine ring allows for tailored activity against various agricultural pests, enhancing crop protection strategies .

Synthesis and Transformation Studies

Research has focused on the synthetic pathways leading to this compound and its derivatives. Various methods, including microwave-assisted synthesis and ultrasonic techniques, have been employed to improve yield and reduce reaction times. These advancements not only facilitate the efficient production of this compound but also open avenues for exploring its derivatives with enhanced properties .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Researchers have conducted extensive SAR studies to identify which modifications lead to improved efficacy against specific targets, such as cancer cells or pathogens. These insights guide the design of new compounds with enhanced therapeutic profiles .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes nucleophilic displacement reactions with amines, thiols, or alkoxides under mild conditions.

Key Findings:

-

Amine Displacement : Reaction with primary or secondary amines in chloroform under reflux replaces the -SMe group with an amino moiety. For example, treatment with morpholine yields 6-methyl-2-morpholino-pyrimidine-4-carbonitrile .

-

Thiol Exchange : Substitution with thiophenol in the presence of a base (e.g., K₂CO₃) produces 6-methyl-2-(phenylthio)-pyrimidine-4-carbonitrile.

Reaction Conditions:

| Substrate | Nucleophile | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| 6-Methyl-2-SMe-pyrimidine | Morpholine | Chloroform | Reflux | 85 | |

| 6-Methyl-2-SMe-pyrimidine | Thiophenol | DMF | 80°C | 72 |

Transformations of the Nitrile Group

The carbonitrile (-CN) group participates in hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acid or Amide

-

Acidic Hydrolysis : Treatment with concentrated HCl converts the nitrile to a carboxylic acid (6-methyl-2-SMe-pyrimidine-4-carboxylic acid) .

-

Basic Hydrolysis : Using NaOH/H₂O₂ yields the corresponding amide .

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine (6-methyl-2-SMe-pyrimidine-4-amine) .

Comparative Reactivity:

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | HCl (conc.) | Carboxylic acid | 68 | |

| Hydrolysis | NaOH/H₂O₂ | Amide | 75 | |

| Reduction | H₂ (1 atm)/Pd-C | Primary amine | 90 |

Cyclization and Condensation Reactions

The nitrile group facilitates heterocycle formation via condensation with hydrazines or carbonyl compounds.

Examples:

-

Hydrazine Cyclization : Reaction with hydrazine hydrate forms pyrazolo[3,4-d]pyrimidine derivatives, as observed in structurally similar compounds .

-

Knoevenagel Condensation : Interaction with malononitrile generates fused pyrimidine systems .

Mechanistic Insight:

The nitrile’s electrophilic carbon reacts with nucleophiles (e.g., hydrazine), while the pyrimidine ring’s electron-deficient nature directs regioselectivity .

Oxidation of the Methylsulfanyl Group

The -SMe group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents like mCPBA or H₂O₂.

Data from Analogous Systems:

| Oxidizing Agent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| mCPBA | Sulfoxide | CH₂Cl₂, 0°C | 82 | |

| H₂O₂/AcOH | Sulfone | 60°C, 12 h | 65 |

Comparison with Similar Compounds

Substituent Variations at Position 2 and 4

Pyrimidine derivatives with modifications at positions 2 and 4 exhibit distinct physicochemical and biological properties. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The methylsulfanyl group (SCH₃) in the target compound provides moderate electron donation, whereas chlorine in 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (CAS 124598-28-3) increases electrophilicity, favoring nucleophilic substitution reactions .

- Aromatic vs. Aliphatic Substituents : Bulky aryl groups (e.g., phenyl in CAS 124598-28-3) reduce solubility but enhance π-π stacking in crystal structures, as seen in 2-benzylsulfanyl derivatives . In contrast, the target compound’s methyl group at position 6 improves aqueous solubility.

Structural and Crystallographic Insights

- Crystal Packing: 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile exhibits a monoclinic crystal system with intermolecular S···S interactions (3.42 Å), influencing its thermal stability .

- Bond Angles and Conformation : The target compound’s C–S–C bond angle (~100–102°) aligns with other methylsulfanyl pyrimidines, as observed in 2-[(4-Chlorobenzyl)sulfanyl] derivatives (C1–S2–C13: 102.22°) .

Q & A

Q. What are the common synthetic routes for 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile?

The compound can be synthesized via nucleophilic substitution or multi-component reactions. For example:

- Method A : Reacting 4-chloro-6-methylpyrimidine derivatives with methylthiolate nucleophiles in DMF using potassium carbonate as a base (43% yield) .

- Method B : Three-component reactions under thermal aqueous conditions, leveraging cyano-group reactivity with amines or thiols (yields: 43–90%, depending on substituents) .

- Chlorination : Phosphoryl chloride (POCl₃) is often used to introduce chlorine at the 4-position, followed by displacement with methylthiol groups .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 13.55 ppm for NH in ) .

- Mass Spectrometry (MS) : LCMS (e.g., m/z 295 [M+H]⁺ in ) and high-resolution MS for molecular ion validation .

- X-ray Diffraction : Resolves planar pyrimidine ring geometry and intermolecular hydrogen bonds (e.g., N—H⋯O interactions in ) .

- Elemental Analysis : Validates purity (e.g., %C/%H/%N matching theoretical values in ) .

Q. How do substituents influence the reactivity of the pyrimidine core?

- Electron-Withdrawing Groups (CN, CF₃) : Increase electrophilicity at the 4-position, facilitating nucleophilic substitution (e.g., with amines or thiols) .

- Methylthio Groups (SMe) : Act as leaving groups in displacement reactions, as seen in Reference Example 67 () .

- Steric Effects : Bulky substituents (e.g., 2-methylpropyl in ) reduce reaction rates due to hindered access to reactive sites .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reactants (), while aqueous conditions favor multi-component reactions () .

- Catalysis : Anhydrous potassium carbonate improves thiolate generation in substitution reactions () .

- Temperature Control : Thermal aqueous conditions (80–100°C) maximize cyclization efficiency in multi-step syntheses () .

Q. How do spectral data contradictions arise in characterizing this compound?

- Tautomerism : NH protons in the pyrimidine ring (e.g., δ 13.55 ppm in ) may show broad signals or exchange broadening depending on solvent .

- Crystal Packing : Intermolecular hydrogen bonds (N—H⋯O) observed in X-ray data () can shift NMR signals compared to solution-state structures .

- Isotopic Patterns : MS data discrepancies (e.g., M+2 peaks for bromine in ) require careful interpretation of isotopic abundance .

Q. What computational methods support the design of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.